N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is an organic compound characterized by the presence of a bifuran moiety, a phenylsulfanyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives. Common oxidizing agents include iron(III) chloride or copper(II) acetate.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.
Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the bifuran derivative with a suitable amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide can serve as a building block for more complex molecules. Its bifuran and phenylsulfanyl groups offer multiple sites for further chemical modifications.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In materials science, the bifuran moiety could impart unique electronic properties, making this compound a candidate for use in organic electronics or as a component in conductive polymers.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with cellular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bifuran and phenylsulfanyl groups might engage in π-π stacking interactions or hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-({[2,2’-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide: Similar structure but with thiophene rings instead of furan.
N-({[2,2’-bipyrrole]-5-yl}methyl)-3-(phenylsulfanyl)propanamide: Contains pyrrole rings instead of furan.
N-({[2,2’-biselenophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide: Features selenophene rings.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is unique due to the presence of the bifuran moiety, which can offer distinct electronic properties compared to thiophene, pyrrole, or selenophene analogs. This uniqueness can be leveraged in designing novel materials or exploring new biological activities.
This detailed overview provides a comprehensive understanding of N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(10-12-23-15-5-2-1-3-6-15)19-13-14-8-9-17(22-14)16-7-4-11-21-16/h1-9,11H,10,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFKJPJOSVTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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